REACTION_CXSMILES
|
[CH:1]1CC[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.OOS([O-])=O.[K+].[O-:15]S([O-])=O.[Na+].[Na+].C[CH2:22][O:23][C:24]([CH3:26])=[O:25].[CH3:27][OH:28]>O=[Os](=O)(=O)=O>[CH3:27][O:28][C:1](=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:26][C:24]([O:23][CH3:22])=[O:25] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 18 hours or until the solution
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction which
|
Type
|
STIRRING
|
Details
|
stirred for an additional hour or until solution
|
Type
|
EXTRACTION
|
Details
|
to extract the products and 1N HCl
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with 1N HCl (50 mL×3) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |